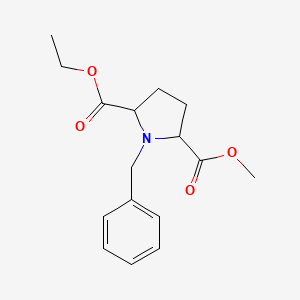
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with ethyl, methyl, and benzyl groups, as well as two ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the reaction of diethyl 2,5-dibromohexanedioate with benzylamine. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the production of polymers, coatings, and other materials.
Mécanisme D'action
The mechanism by which 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation .
Comparaison Avec Des Composés Similaires
Nicardipine: A calcium channel blocker used in the treatment of hypertension.
Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate: A structurally similar compound with different substituents.
Uniqueness: 2-Ethyl 5-methyl 1-benzylpyrrolidine-2,5-dicarboxylate is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Propriétés
Formule moléculaire |
C16H21NO4 |
|---|---|
Poids moléculaire |
291.34 g/mol |
Nom IUPAC |
2-O-ethyl 5-O-methyl 1-benzylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C16H21NO4/c1-3-21-16(19)14-10-9-13(15(18)20-2)17(14)11-12-7-5-4-6-8-12/h4-8,13-14H,3,9-11H2,1-2H3 |
Clé InChI |
DBDISVORNYXQAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


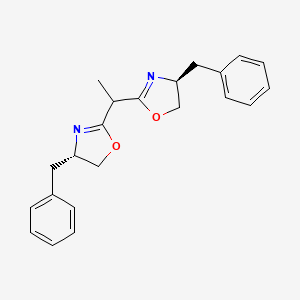
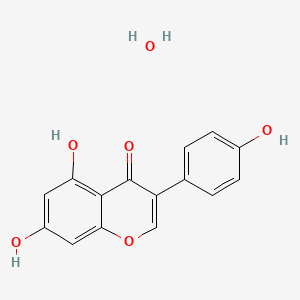
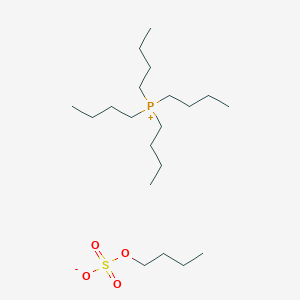
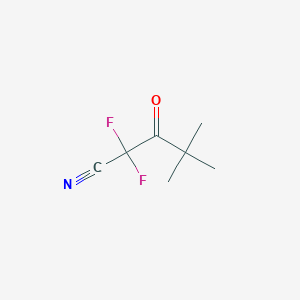

![1-Methoxy-3-[(3-methoxyphenyl)methylsulfinylmethyl]benzene](/img/structure/B12846134.png)

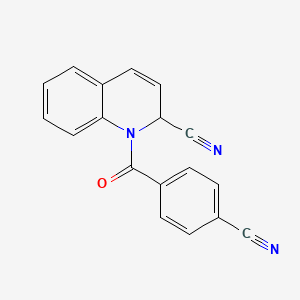
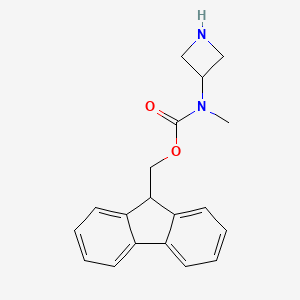
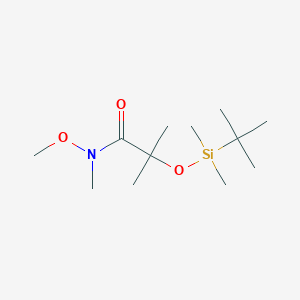
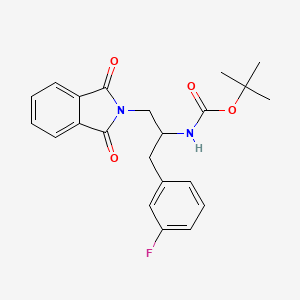
![6-Nitroimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B12846169.png)
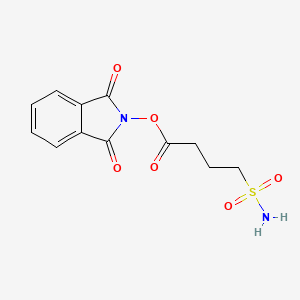
![2',3',4',5',6'-Pentafluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12846172.png)
